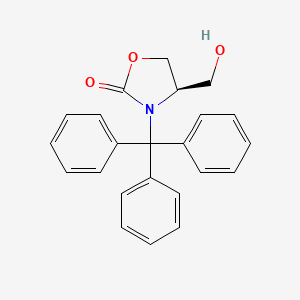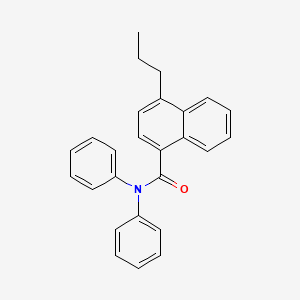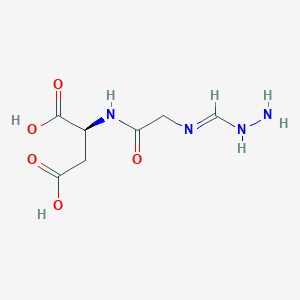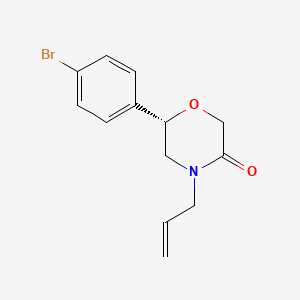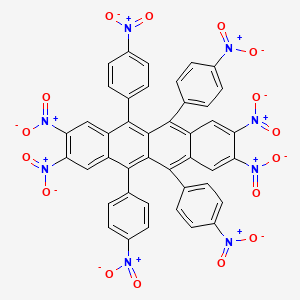
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of multiple nitro groups and phenyl rings attached to a tetracene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene typically involves multi-step organic reactions. The process begins with the preparation of the tetracene core, followed by the introduction of nitro groups and phenyl rings. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but with optimized conditions for higher yield and efficiency. Safety measures are crucial during production due to the compound’s explosive nature.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can produce a variety of functionalized tetracene compounds.
Wissenschaftliche Forschungsanwendungen
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules, although its high reactivity limits its use in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled reactions.
Industry: Primarily used in the development of high-energy materials for explosives and propellants.
Wirkmechanismus
The mechanism by which 2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene exerts its effects is primarily through its high-energy content and reactivity. The nitro groups play a crucial role in its explosive characteristics, releasing a significant amount of energy upon decomposition. The molecular targets and pathways involved in its action are related to its ability to undergo rapid oxidation and reduction reactions, leading to the release of gases and heat.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known explosive compound with similar nitro groups.
Hexanitrohexaazaisowurtzitane (CL-20): A high-energy material with a more complex structure and higher density.
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (HNIW): Known for its high detonation velocity and pressure.
Uniqueness
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene is unique due to its tetracene backbone and the specific arrangement of nitro and phenyl groups. This structure provides a balance between stability and reactivity, making it suitable for specific high-energy applications.
Eigenschaften
CAS-Nummer |
918164-30-4 |
|---|---|
Molekularformel |
C42H20N8O16 |
Molekulargewicht |
892.6 g/mol |
IUPAC-Name |
2,3,8,9-tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene |
InChI |
InChI=1S/C42H20N8O16/c51-43(52)25-9-1-21(2-10-25)37-29-17-33(47(59)60)34(48(61)62)18-30(29)39(23-5-13-27(14-6-23)45(55)56)42-40(24-7-15-28(16-8-24)46(57)58)32-20-36(50(65)66)35(49(63)64)19-31(32)38(41(37)42)22-3-11-26(12-4-22)44(53)54/h1-20H |
InChI-Schlüssel |
FGUKDRWFVKVZRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)[N+](=O)[O-])[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine](/img/structure/B14199391.png)

![6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol](/img/structure/B14199403.png)
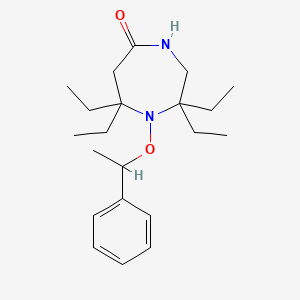

![Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane](/img/structure/B14199431.png)
![1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14199437.png)


